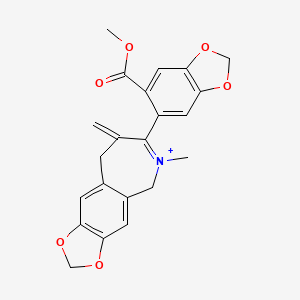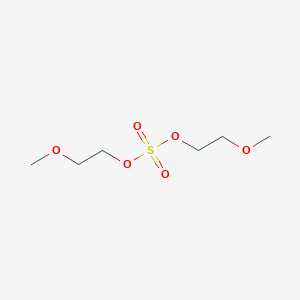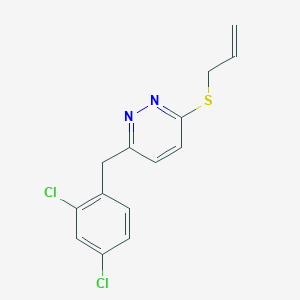
3-(Allylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine
Descripción general
Descripción
The compound “3-(Allylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the chemical formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It appears that this compound has been substituted at the 3rd position with an allylsulfanyl group and at the 6th position with a 2,4-dichlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridazine ring, which is a six-membered ring with two nitrogen atoms. The allylsulfanyl group would be attached at the 3rd position and the 2,4-dichlorobenzyl group at the 6th position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effects of the nitrogen atoms in the pyridazine ring and the electron-donating effects of the allylsulfanyl and 2,4-dichlorobenzyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the pyridazine ring could confer basicity, while the allylsulfanyl and 2,4-dichlorobenzyl groups could influence its polarity and solubility .Aplicaciones Científicas De Investigación
Pharmacological Investigations
A study by Druey et al. (1954) discusses various pyridazines substituted in the 3- and 6-position, including compounds similar to 3-(Allylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine, for pharmacological investigations. Certain derivatives exhibit anticonvulsive properties, while others have pharmacological profiles similar to blood pressure-lowering drugs (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Anticancer Activity
Lee et al. (2009) synthesized 3-allylthio-6-aminopyridazine derivatives, which showed significant antiproliferative activities against human liver cancer cells. These compounds, including those structurally related to 3-(Allylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine, are considered promising for chemotherapy of hepatocellular carcinomas (Lee, Kim, Moon, & Park, 2009).
Reaction and Synthesis Studies
Itoh et al. (1994) investigated the reaction of pyridazines with allyltributyltin, leading to the synthesis of various pyridazine derivatives. This study provides insights into synthetic methods relevant to compounds like 3-(Allylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine (Itoh, Hasegawa, Nagata, Matsuya, Okada, & Ohsawa, 1994).
Herbicidal Activities
Xu et al. (2008) synthesized and evaluated pyridazine derivatives, including those structurally related to 3-(Allylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine, for their herbicidal activities. These compounds exhibited significant bleaching and herbicidal activities in various tests (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Anticonvulsant Properties
Hallot et al. (1986) synthesized a series of pyridazine derivatives and evaluated them for anticonvulsant activity. The structure-activity relationships were examined, and the findings provide insight into the potential anticonvulsant properties of compounds similar to 3-(Allylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine (Hallot, Brodin, Merlier, Brochard, Chambon, Bizière, 1986).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-6-prop-2-enylsulfanylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c1-2-7-19-14-6-5-12(17-18-14)8-10-3-4-11(15)9-13(10)16/h2-6,9H,1,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSMCYVCRYRNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178080 | |
| Record name | 3-[(2,4-Dichlorophenyl)methyl]-6-(2-propen-1-ylthio)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
241132-57-0 | |
| Record name | 3-[(2,4-Dichlorophenyl)methyl]-6-(2-propen-1-ylthio)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241132-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,4-Dichlorophenyl)methyl]-6-(2-propen-1-ylthio)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




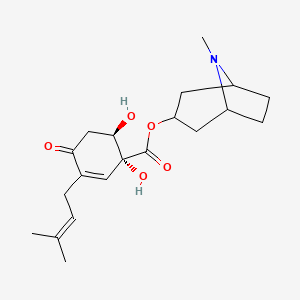
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B3034765.png)
![4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034766.png)
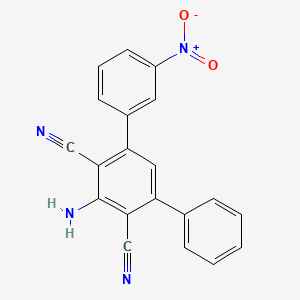
![(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene](/img/structure/B3034771.png)
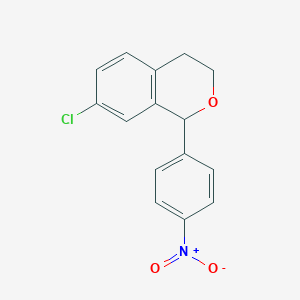


![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)


